molecular formula C30H32N2O8S B11980113 Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11980113
M. Wt: 580.6 g/mol
InChI Key: AELBDLZXJKRLAF-WJTDDFOZSA-N
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Description

Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ethoxy, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C30H32N2O8S

Molecular Weight

580.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3-ethoxy-4-hydroxyphenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O8S/c1-6-13-40-21-12-10-19(14-16(21)4)25(34)23-24(18-9-11-20(33)22(15-18)38-7-2)32(28(36)26(23)35)30-31-17(5)27(41-30)29(37)39-8-3/h9-12,14-15,24,33-34H,6-8,13H2,1-5H3/b25-23+

InChI Key

AELBDLZXJKRLAF-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O)C

Origin of Product

United States

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